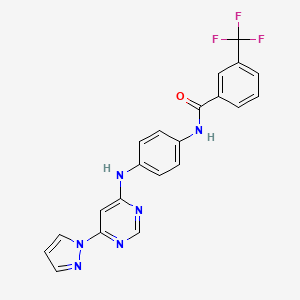

![molecular formula C22H28N2O4S B2537811 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922124-30-9](/img/structure/B2537811.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide" is a structurally complex molecule that likely exhibits biological activity given its sulfonamide group, which is a common feature in many therapeutic agents. The presence of a [1,4]oxazepine ring suggests that it may have been designed to target specific enzymes or receptors, potentially acting as an inhibitor similar to the compounds studied in the provided papers.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, including the formation of rings and the attachment of various functional groups. For instance, the synthesis of related sulfonamide compounds has been reported to involve base-mediated intramolecular arylation , as well as reactions with bis-electrophilic phenols to construct [1,4]oxazepine rings . These methods could potentially be adapted to synthesize the compound , with careful consideration of the substituents and the electronic effects they impart on the molecule.

Molecular Structure Analysis

The molecular structure of the compound includes a [1,4]oxazepine ring, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. This ring system is known to be a key structural motif in the design of enzyme inhibitors . The presence of dimethyl groups and a propyl chain would influence the compound's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides, such as those described in the papers, are known to participate in various chemical reactions. They can act as inhibitors by mimicking the natural substrates of enzymes . The primary sulfonamide group has been shown to facilitate ring-forming cascades, which is crucial for constructing polycyclic structures like [1,4]oxazepines . These reactions are often sensitive to the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are greatly influenced by their molecular structure. The presence of a [1,4]oxazepine ring and various alkyl and aryl substituents would affect the compound's solubility, stability, and ability to cross biological membranes. These properties are essential for the compound's potential as a drug, as they determine its bioavailability and pharmacokinetics.

Applications De Recherche Scientifique

Synthesis and Structural Studies

1. Novel Heterocyclic Hybrids Synthesis A series of benzimidazole-tethered oxazepine heterocyclic hybrids has been synthesized, involving N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide. The molecular structures were verified using X-ray diffraction and Density Functional Theory (DFT) studies. This research contributes to the understanding of the molecular structure and charge distributions of such compounds (Almansour et al., 2016).

2. Photophysical Properties of Oxazapolycyclic Skeleton Research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel oxazapolycyclic skeleton related to this compound, has been conducted. This study explored the compound's crystal structure and photophysical properties, providing insights into its potential applications in materials science (Petrovskii et al., 2017).

Applications in Medicinal Chemistry

1. Carbonic Anhydrase Inhibitors Synthesis A study focused on the synthesis of primary sulfonamides with [1,4]oxazepine rings. These compounds, including derivatives of this compound, showed significant inhibition of human carbonic anhydrases. This finding is valuable for the development of new therapeutics in medicinal chemistry (Sapegin et al., 2018).

2. Antimicrobial Activity of Quinazoline Sulfonamide Derivatives Research on quinazolin-4-yl-aminobenzenesulfonamide derivatives, related to this compound, revealed moderate antibacterial activity against various bacterial strains. This study contributes to the search for new antimicrobial agents (Kumar et al., 2018).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-6-11-24-18-9-8-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h7-10,12-13,23H,6,11,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRHKHHORJGMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)

![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)

![1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2537736.png)

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)

![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)